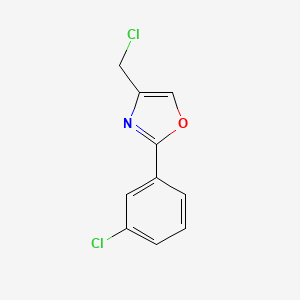

4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

Description

Overview of 1,3-Oxazole Heterocycles in Organic Synthesis and Medicinal Chemistry

The 1,3-oxazole moiety is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. wikipedia.org This structural motif is a cornerstone in the development of new chemical entities, demonstrating broad utility in both synthetic and medicinal chemistry. chemmethod.comchemmethod.com

The chemistry of oxazoles has a rich history, with the first synthesis of a derivative, 2-methyl oxazole (B20620), reported in 1876. tandfonline.comsemanticscholar.org However, the parent compound was not prepared until 1947. chemmethod.comchemmethod.com The prominence of the oxazole ring system grew significantly with the discovery of penicillin during the First World War, which features a related structural element. tandfonline.comsemanticscholar.org

Structurally, the oxazole ring is a planar, sp² hybridized system. tandfonline.comsemanticscholar.org It is considered an aromatic compound, although it is less aromatic than its sulfur-containing analog, thiazole. wikipedia.org Oxazole is a weak base with a pKa of 0.8 for its conjugate acid. wikipedia.org The ring contains six delocalized pi electrons, but the high electronegativity of the oxygen atom results in a less effective delocalization compared to other aromatic systems. tandfonline.comresearchgate.net

Table 1: Key Structural and Chemical Properties of the Parent 1,3-Oxazole Ring

| Property | Description |

|---|---|

| Molecular Formula | C₃H₃NO wikipedia.org |

| Molar Mass | 69.06 g/mol wikipedia.orgresearchgate.net |

| Ring Structure | Five-membered aromatic heterocycle tandfonline.com |

| Heteroatoms | Oxygen at position 1, Nitrogen at position 3 tandfonline.com |

| Hybridization | All ring atoms are sp² hybridized tandfonline.comsemanticscholar.org |

| Aromaticity | Aromatic, contains 6 π-electrons tandfonline.com |

| Basicity (pKa) | 0.8 (for the conjugate acid) wikipedia.org |

| Physical State | Stable liquid at room temperature |

Substituted oxazoles are recognized as versatile scaffolds due to their widespread presence in natural products and their diverse pharmacological applications. acs.orgthepharmajournal.com The oxazole nucleus is a fundamental component in numerous clinically used drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin. tandfonline.comsemanticscholar.org The versatility of this heterocyclic system makes it an important target for synthesis. chemmethod.combohrium.com

The significance of oxazole derivatives stems from their ability to interact with biological targets like enzymes and receptors through a variety of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. tandfonline.comsemanticscholar.orgresearchgate.net This has made the oxazole moiety a valuable template for the development of novel therapeutic agents, particularly in the field of oncology. acs.orgnih.gov Beyond medicine, these compounds serve as crucial intermediates in organic synthesis and have applications in materials science and agrochemicals. tandfonline.comthepharmajournal.com Their stable yet reactive nature makes them ideal building blocks for combinatorial chemistry, allowing for the creation of large libraries of compounds for screening. nih.govacs.org

Rationale for the Research Focus on 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

The specific compound, 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, has been singled out for its unique combination of structural features that make it a particularly interesting target for synthetic chemists.

The structure of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is defined by three key components: the central 1,3-oxazole core, a reactive chloromethyl group at position 4, and a 3-chlorophenyl substituent at position 2. uni.lu

Table 2: Chemical Identity of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂NO uni.luscbt.com |

| Molecular Weight | 228.07 g/mol scbt.com |

| InChIKey | PJLBVWOUVSFJQU-UHFFFAOYSA-N uni.lu |

| PubChem CID | 25587518 uni.lu |

The chloromethyl group (-CH₂Cl) at position 4 is the most significant feature for its use in synthesis. This group acts as a reactive handle, with the chlorine atom serving as an effective leaving group in nucleophilic substitution reactions.

The primary utility of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole lies in its potential as a versatile synthetic intermediate. nih.gov The reactivity of the chloromethyl group allows for the facile introduction of a wide array of functional groups. researchgate.net

By reacting this compound with various nucleophiles, chemists can readily synthesize a diverse library of derivatives. For example:

Reaction with thiols can produce thioethers. nih.gov

Reaction with phenols or alcohols can yield ethers. nih.gov

Reaction with sodium azide (B81097) can introduce an azide group, which can be further reduced to a primary amine. nih.gov

This strategic placement of a reactive functional group on the stable oxazole core makes the title compound a valuable building block. It enables the systematic modification of the oxazole scaffold, which is essential for structure-activity relationship (SAR) studies in drug discovery. tandfonline.com The ability to easily generate analogs from this intermediate facilitates the exploration of chemical space and the optimization of lead compounds for improved biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLBVWOUVSFJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266135 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-37-8 | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloromethyl 2 3 Chlorophenyl 1,3 Oxazole

Exploration of Precursor Design and Strategic Retrosynthetic Analysis for Oxazole (B20620) Ring Formation

Retrosynthetic analysis is a foundational approach for devising a synthetic plan. For 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, the analysis begins by disconnecting the core 1,3-oxazole ring to reveal simpler, readily available precursors. The most common disconnections for the oxazole ring are at the O1–C2 and N3–C4 bonds or the O1–C5 and N3–C2 bonds, which typically lead back to an α-haloketone and an amide, a cornerstone of the Bredereck oxazole synthesis. thepharmajournal.comijpsonline.com

Applying this strategy to the target molecule, the 2-aryl substituent points to an origin from an appropriately substituted benzamide, while the 4-chloromethyl group suggests a precursor containing a reactive three-carbon chain.

Based on a retrosynthetic approach rooted in the well-established Bredereck and Robinson-Gabriel syntheses, two primary building blocks can be identified for the construction of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole. pharmaguideline.comresearchgate.net

The C2-N Synthon : The 2-(3-chlorophenyl) moiety is logically derived from 3-chlorobenzamide (B146230) . This precursor provides the nitrogen atom at position 3 and the entire substituent at position 2 of the oxazole ring.

The C4-C5-O Synthon : The remainder of the ring, including the C4-chloromethyl group, the C5 carbon, and the oxygen atom at position 1, can be sourced from a three-carbon electrophilic component. A highly effective and common precursor for this purpose is 1,3-dichloroacetone (B141476) . chemicalbook.com This molecule provides the necessary carbon backbone and features two reactive sites: a ketone carbonyl for initial condensation and two chloromethyl groups, one of which participates in the cyclization while the other remains as the desired substituent.

The reaction between these two key intermediates, 3-chlorobenzamide and 1,3-dichloroacetone, represents a direct and efficient pathway to the target oxazole. researchgate.net

When using an unsymmetrical ketone precursor like 1,3-dichloroacetone, the regioselectivity of the cyclization is a critical consideration. The formation of the desired 4-(chloromethyl) isomer over the potential 5-(chloromethyl) alternative is paramount. The classical mechanism for the reaction between an amide and an α-haloketone (a Bredereck-type synthesis) dictates the regiochemical outcome. ijpsonline.comslideshare.net

The synthesis proceeds through the following key steps:

O-Alkylation : The initial step is the nucleophilic attack of the oxygen atom of 3-chlorobenzamide on one of the α-carbon atoms of 1,3-dichloroacetone, displacing a chloride ion to form an imino-ester intermediate.

Cyclization : This is followed by an intramolecular nucleophilic attack from the amide nitrogen onto the carbonyl carbon.

Dehydration : The resulting cyclic intermediate, an oxazoline, undergoes dehydration to yield the aromatic 1,3-oxazole ring.

The high regioselectivity observed in this transformation, yielding the 4-(chloromethyl) product, is attributed to the reaction pathway that favors the formation of a more stable transition state during the cyclization step. researchgate.net The specific reaction conditions, including solvent and temperature, can be optimized to ensure the exclusive formation of the desired regioisomer.

Comprehensive Analysis of Cyclization and Functionalization Routes to 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

The construction of the target molecule can be achieved through various cyclization strategies. While direct condensation methods are most common, metal-catalyzed approaches offer alternative pathways with different precursor requirements and potential advantages under specific conditions.

Direct approaches involve the one-pot construction of the oxazole ring from acyclic precursors. These methods are often valued for their operational simplicity and efficiency. pharmaguideline.comnih.gov

The most direct and widely applied method for synthesizing 2,4-disubstituted oxazoles is the Bredereck reaction, which involves the condensation of an amide with an α-haloketone. ijpsonline.comresearchgate.net In the context of the target molecule, this involves the reaction between 3-chlorobenzamide and 1,3-dichloroacetone.

The reaction is typically performed under heating in a suitable solvent. The initial step involves the formation of an α-acyloxy ketone intermediate, which then undergoes cyclodehydration to form the oxazole ring. Dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid are often used to facilitate the final aromatization step. pharmaguideline.comresearchgate.net This method is robust and provides a reliable route to the desired product with high regioselectivity. researchgate.net

| Precursor 1 (Amide) | Precursor 2 (α-Haloketone) | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Toluamide | 1,3-Dichloroacetone | Heating, solvent | 4-(Chloromethyl)-2-(p-tolyl)-1,3-oxazole | chemicalbook.com |

| Substituted Benzamides | α-Bromo Ketones | Heating, dehydrating agent (e.g., POCl₃) | 2,4-Disubstituted Oxazoles | researchgate.nettandfonline.com |

| Formamide | α-Haloketones | Heating | 4-Substituted Oxazoles | thepharmajournal.com |

Modern organic synthesis has seen the development of numerous metal-catalyzed methods for constructing heterocyclic rings, including oxazoles. tandfonline.combohrium.com These reactions often proceed under milder conditions and can exhibit broad substrate scope and functional group tolerance. organic-chemistry.org

Copper Catalysis : Copper-catalyzed reactions are prominent in oxazole synthesis. One approach involves the tandem oxidative cyclization of ketones and amides. organic-chemistry.org Another powerful method is the coupling of α-diazoketones with amides or nitriles, which proceeds via a copper carbene intermediate. organic-chemistry.orgresearchgate.net For the target molecule, this would require precursors such as a diazoketone derived from 1,3-dichloroacetone and 3-chlorobenzamide.

Palladium Catalysis : Palladium catalysts are effective for the cyclization of N-propargylamides. asccindapur.com To synthesize the target compound via this route, one would need to prepare N-(1-chloroprop-2-yn-1-yl)-3-chlorobenzamide, which could then undergo an intramolecular cycloisomerization reaction in the presence of a palladium catalyst.

Gold Catalysis : Gold-catalyzed reactions, particularly those involving alkyne activation, provide an efficient route to oxazoles. acs.org A common strategy is the intermolecular reaction of gold carbene intermediates, generated from alkynes, with nitriles. organic-chemistry.org This three-component reaction could theoretically form the target by combining a suitable trifluoromethyl-substituted alkyne, an oxidant, and 3-chlorobenzonitrile. The regioselectivity in such reactions is often directed by electronic factors of the alkyne substituents. acs.orgacs.org

| Metal Catalyst | Precursor Types | Reaction Type | Reference |

|---|---|---|---|

| Copper (Cu) | α-Diazoketones and Amides/Nitriles | Tandem Oxidative Cyclization | organic-chemistry.org |

| Palladium (Pd) | N-Propargylamides | Cycloisomerization | asccindapur.com |

| Gold (Au) | Alkynes, Oxidants, and Nitriles | [2+2+1] Annulation | organic-chemistry.orgacs.org |

| Iridium (Ir) | Nitriles and Propargyl Ethers | Cyclization | asccindapur.com |

These metal-catalyzed methods represent advanced alternatives to classical condensation reactions, offering different synthetic pathways that can be advantageous for creating diverse libraries of oxazole derivatives.

Direct Synthesis Approaches to the 1,3-Oxazole Ring System

Brønsted Acid-Catalyzed Cyclizations of α-Diazoketones with Amides

A novel and efficient metal-free approach for synthesizing 2,4-disubstituted oxazoles involves the Brønsted acid-catalyzed cyclization of α-diazoketones with amides. researchgate.netnih.gov This methodology utilizes trifluoromethanesulfonic acid (TfOH) as a catalyst to facilitate the coupling. chemicalbook.comnih.gov To produce a structure analogous to the target compound, this reaction would employ an appropriately substituted α-diazoketone that can lead to the formation of the chloromethyl group at position 4, and 3-chlorobenzamide to introduce the 3-chlorophenyl group at position 2.

The reaction is characterized by its mild conditions, typically proceeding at room temperature, and its high efficiency, often resulting in good to excellent yields. researchgate.netnih.gov Mechanistic studies suggest that the reaction proceeds through a key intermediate, 2-oxo-2-phenylethyl trifluoromethanesulfonate, which is formed from the reaction of the α-diazoketone with TfOH. nih.gov Subsequent reaction with the amide, cyclization, and dehydration yields the 2,4-disubstituted oxazole. The process is noted for its broad substrate scope and tolerance of various functional groups. nih.govchemicalbook.com Optimization studies have identified 1,2-dichloroethane (B1671644) (DCE) as an effective solvent for this transformation. chemicalbook.com

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a classical and highly versatile method for constructing the oxazole ring, which proceeds from aldehydes and tosylmethyl isocyanide (TosMIC). chemsynthesis.comchemrxiv.org In its fundamental form, the reaction involves the base-mediated condensation of an aldehyde with TosMIC to form a 5-substituted oxazole. chemicalbook.comijpcbs.com To apply this to the synthesis of the target compound, 3-chlorobenzaldehyde (B42229) would be used as the aldehyde component, which ultimately forms the 2-position of the oxazole ring.

Adaptations of the Van Leusen synthesis have expanded its utility to create more complex substitution patterns. For instance, a one-pot adaptation allows for the synthesis of 4,5-disubstituted oxazoles by reacting TosMIC with an aldehyde and an aliphatic halide in an ionic liquid. chemicalbook.com This modified approach could be envisioned for the synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole by using 3-chlorobenzaldehyde and a suitable chloromethylating agent in a one-pot reaction with TosMIC. The reaction mechanism involves the deprotonation of TosMIC, its addition to the aldehyde, and subsequent cyclization and elimination of toluenesulfinic acid to form the oxazole ring. chemrxiv.org

Post-Cyclization Functionalization Strategies for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

Direct functionalization of a pre-formed oxazole ring is a key strategy for introducing the chloromethyl group at the C-4 position. A highly regioselective method has been developed that starts from a 2-aryl-1,3-oxazole N-oxide. researchgate.net This approach involves a deoxygenation-chlorination reaction.

Specifically, the 2-(3-chlorophenyl)-1,3-oxazole would first be converted to its corresponding N-oxide. Treatment of the resulting 1,3-oxazole N-oxide hydrochloride salt with phosphorus oxychloride (POCl₃) leads to a facile and highly regioselective formation of the 4-chloromethyl-1,3-oxazole. researchgate.net This process offers a direct route to install the desired functionality at the C-4 position after the core heterocycle has been assembled.

The installation of the 3-chlorophenyl group at the C-2 position of the oxazole ring is typically achieved by incorporating the substituent into one of the key starting materials during the primary cyclization reaction. The choice of synthetic method dictates the specific precursor.

From Amides: In syntheses such as the Brønsted acid-catalyzed cyclization of α-diazoketones, the C-2 substituent is derived from the amide component. nih.gov Therefore, employing 3-chlorobenzamide as the starting material directly installs the 3-chlorophenyl group at the 2-position of the resulting oxazole.

From Aldehydes: In the Van Leusen oxazole synthesis, the aldehyde starting material provides the carbon atom for the C-2 position and its substituent. chemicalbook.comijpcbs.com Consequently, using 3-chlorobenzaldehyde in this reaction ensures the presence of the 3-chlorophenyl moiety at the desired location on the final oxazole product.

From Carboxylic Acids: Other multicomponent reactions can utilize carboxylic acids to define the C-2 substituent. A one-pot synthesis of oxazoles from benzoin, ammonium (B1175870) acetate, and a carboxylic acid has been demonstrated. wikipedia.org In this case, using 3-chlorobenzoic acid would lead to the formation of the 2-(3-chlorophenyl)oxazole (B1626055) core.

Optimization of Reaction Parameters and Process Efficiency

The efficiency and outcome of oxazole synthesis are highly dependent on the careful control of reaction parameters, particularly solvent and temperature.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields.

In the TfOH-catalyzed cyclization of α-diazoketones, 1,2-dichloroethane (DCE) was found to be the optimal solvent. chemicalbook.com

For adaptations of the Van Leusen synthesis, ionic liquids have been used to promote the one-pot formation of 4,5-disubstituted oxazoles. chemicalbook.com

Other syntheses have explored a range of solvents, including dimethylformamide (DMF) and even water , in the presence of specific catalysts like CuFe₂O₄. wikipedia.orgresearchgate.net The use of water as a solvent represents a more environmentally benign approach. wikipedia.org

Temperature Control: Temperature is a critical parameter for controlling reaction kinetics and minimizing side product formation.

The Brønsted acid-catalyzed cyclization proceeds efficiently at room temperature , highlighting its mild nature. nih.gov

Copper-catalyzed couplings of α-diazoketones with amides may require elevated temperatures, with reactions being run at 80°C . semanticscholar.org

In multicomponent syntheses, temperatures can range from 60°C to 90°C , depending on the specific catalyst and solvent system employed. wikipedia.org

The optimization of these parameters is crucial for developing scalable and efficient processes for the synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole.

Catalyst Selection and Loading for Enhanced Yield and Selectivity

The synthesis of substituted oxazoles, including 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, is highly dependent on the appropriate selection of a catalyst and its optimal loading to achieve high yield and regioselectivity. Methodologies range from traditional acid or base catalysis to more advanced transition-metal-catalyzed and metal-free approaches.

A highly regioselective method for preparing 4-chloromethyl-1,3-oxazoles involves the use of phosphorus oxychloride (POCl₃) with 1,3-oxazole N-oxide/HCl salts. researchgate.net This process results in a deoxygenation-chlorination reaction with high regioselectivity, where the products can often be isolated by direct precipitation. researchgate.net The choice of catalyst can significantly influence the reaction pathway; for instance, the reaction of certain 2-aryl-4-benzyl-5-methyloxazole N-oxides with POCl₃ can lead to the opening of the oxazole ring instead of the expected deoxygenation-chlorination. researchgate.net

In the broader context of oxazole synthesis, copper catalysts such as Cu(OTf)₂ have been employed for the efficient synthesis of benzoxazoles from substituted benzanilides, yielding the products in high amounts. ijpsonline.com Transition-metal-free reactions have also emerged as a prominent strategy, offering an environmentally benign alternative due to the toxicity and cost associated with some transition metals. rsc.org These metal-free conditions can facilitate the synthesis of substituted oxazoles in moderate to excellent yields and accommodate a wide range of functional groups. rsc.org

The optimization of catalyst loading is a critical parameter. For instance, in microwave-assisted syntheses of 5-substituted oxazoles using potassium phosphate (B84403) (K₃PO₄) as a base, it was found that a minimum of 2 equivalents of the base was necessary to achieve the desired product. acs.org Using only 1 equivalent of the strong base predominantly yielded a different product, highlighting the sensitivity of the reaction outcome to catalyst/reagent loading. acs.org

| Catalyst/Reagent | Reaction Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) with HCl salts | Deoxygenation-chlorination of oxazole N-oxides | High regioselectivity for 4-chloromethyl products, simple product isolation (precipitation). researchgate.net | Offers a facile and highly regioselective process for forming 4-chloromethyl-1,3-oxazoles. researchgate.net |

| Copper Catalysts (e.g., Cu(OTf)₂) | Oxidative Cyclization | Efficient synthesis with high yields for certain oxazole derivatives. ijpsonline.com | Effective for synthesizing benzoxazoles from substituted benzanilides. ijpsonline.com |

| Potassium Phosphate (K₃PO₄) | Base-catalyzed cycloaddition (Microwave-assisted) | Enables rapid, one-pot synthesis under mild conditions. acs.org | Yield and product type are highly dependent on the base loading (2 eq. required for 5-substituted oxazoles). acs.org |

| Metal-Free Conditions | Various (e.g., C-O bond cleavage) | Environmentally benign, avoids toxic and costly metals, broad substrate scope. rsc.orgrsc.org | Enables synthesis of substituted oxazoles in good to excellent yields. rsc.org |

Isolation and Purification Techniques for the Target Compound (e.g., Chromatography)

Following the synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, effective isolation and purification are essential to obtain the compound in high purity. The choice of technique depends on the physical properties of the target compound, the nature of impurities, and the scale of the reaction.

Direct Precipitation: In some highly regioselective syntheses, such as the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts with POCl₃, the desired 4-chloromethyl-1,3-oxazole product can be isolated by direct precipitation from the reaction mixture. researchgate.net This is an efficient method that simplifies the workup procedure significantly.

Chromatography: Chromatography is a cornerstone of purification in organic synthesis.

Column Chromatography: This is a widely used method for purifying oxazole derivatives. wpmucdn.com It involves passing the crude reaction mixture through a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent system (eluent) is chosen to allow for the separation of the components based on their differential adsorption to the stationary phase. The successful synthesis and purification of a disubstituted isoxazole (B147169) by column chromatography has been confirmed through spectral data. wpmucdn.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. biotechrep.ir It can also be used as a purification technique on a smaller scale. In one reported synthesis, the formation of a byproduct was monitored by the growing intensity of a spot on the TLC plate. wpmucdn.com

Extraction and Washing: Before chromatographic purification, a liquid-liquid extraction is typically performed. The reaction mixture is partitioned between an organic solvent (like dichloromethane) and an aqueous layer to remove inorganic salts and water-soluble impurities. wpmucdn.com The combined organic layers are often washed with water and a saturated sodium chloride solution (brine) to further remove impurities and residual water. wpmucdn.com

Advanced and Integrated Techniques: For increased efficiency, especially in larger-scale production, integrated systems are being developed. For the synthesis of related 1,3,4-oxadiazoles, a continuous flow process has been reported that features an integrated quenching, extraction, and automated in-line chromatography system. nih.gov Such platforms eliminate time-consuming manual operations, increase efficiency, and can lead to the generation of less waste. nih.gov

| Technique | Principle | Application in Oxazole Synthesis | Advantages |

|---|---|---|---|

| Direct Precipitation | Spontaneous crystallization of the product from the reaction solution. | Used when the product is a solid and has low solubility in the reaction medium, while impurities remain dissolved. researchgate.net | Rapid, simple, and cost-effective. |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Standard and highly effective method for purifying crude oxazole products. wpmucdn.combiotechrep.ir | High resolution, adaptable to various scales. |

| Liquid-Liquid Extraction | Separation based on differential solubility of components in two immiscible liquid phases. | Initial workup step to remove inorganic byproducts and water-soluble reagents. wpmucdn.com | Efficient for removing bulk impurities. |

| In-line Chromatography | Automated purification integrated directly into a continuous flow synthesis setup. | Applied to related heterocycles; offers a powerful platform for efficient generation of pure compounds. nih.gov | Increases efficiency, reduces waste, and minimizes manual handling. nih.gov |

Green Chemistry Principles Applied to the Synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance for developing sustainable and environmentally responsible processes. uniroma1.itunibo.it The goal is to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it The synthesis of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole can be evaluated and improved through the lens of these principles.

Atom Economy and Reaction Efficiency in Oxazole Synthesis

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate fewer byproducts and less waste. buecher.de The Diels-Alder reaction is an example of a potentially very atom-efficient reaction. primescholars.com In contrast, substitution or elimination reactions often have poor atom economy.

For the synthesis of an oxazole ring, different synthetic routes will have vastly different atom economies. For example, the Bredereck reaction, which synthesizes oxazoles from α-haloketones and amides, is considered an efficient and clean process. ijpsonline.com To analyze the atom economy for a plausible synthesis of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, consider a variation of the Bredereck synthesis using 3-chlorobenzamide and 1,3-dichloroacetone.

Illustrative Atom Economy Calculation:

Reactant 1: 3-chlorobenzamide (C₇H₆ClNO), MW = 155.58 g/mol

Reactant 2: 1,3-dichloroacetone (C₃H₄Cl₂O), MW = 126.97 g/mol

Product: 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole (C₁₀H₇Cl₂NO), MW = 240.08 g/mol

Byproducts: H₂O (MW = 18.02 g/mol ) and HCl (MW = 36.46 g/mol )

Total MW of Reactants = 155.58 + 126.97 = 282.55 g/mol Atom Economy = (240.08 / 282.55) x 100 ≈ 84.97%

This calculation demonstrates a relatively high atom economy, though it does not account for solvents, catalysts, or reagents used in workup, which are captured by other metrics like Reaction Mass Efficiency (RME). buecher.de

| Component | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-chlorobenzamide | C₇H₆ClNO | 155.58 | Reactant |

| 1,3-dichloroacetone | C₃H₄Cl₂O | 126.97 | Reactant |

| 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole | C₁₀H₇Cl₂NO | 240.08 | Desired Product |

| Calculated Atom Economy: | 84.97% |

Spectroscopic and Structural Elucidation Techniques for 4 Chloromethyl 2 3 Chlorophenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and reveals the connectivity between atoms.

One-dimensional NMR provides primary information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is expected to show distinct signals corresponding to the three main parts of the molecule: the chloromethyl group, the oxazole (B20620) ring, and the 3-chlorophenyl ring. Based on the structure, six unique proton signals are predicted.

Chloromethyl Protons (-CH₂Cl): These two protons are chemically equivalent and would appear as a sharp singlet, as there are no adjacent protons to cause splitting. Their chemical shift is anticipated to be in the range of 4.7-4.9 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the oxazole ring.

Oxazole Ring Proton (H-5): The single proton on the oxazole ring (at position 5) is expected to appear as a singlet, likely in the 7.8-8.0 ppm region.

3-Chlorophenyl Protons: The four protons on the substituted benzene (B151609) ring are chemically distinct and would generate a complex splitting pattern in the aromatic region (7.4-8.1 ppm). Their predicted shifts and multiplicities are based on the electronic effects of the chlorine atom and the oxazole substituent.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Cl | 4.7 - 4.9 | Singlet (s) | 2H |

| H-5 (Oxazole) | 7.8 - 8.0 | Singlet (s) | 1H |

| H-5' (Aromatic) | 7.45 - 7.55 | Triplet (t) | 1H |

| H-4' (Aromatic) | 7.55 - 7.65 | Doublet (d) | 1H |

| H-6' (Aromatic) | 7.95 - 8.05 | Doublet (d) | 1H |

| H-2' (Aromatic) | 8.05 - 8.15 | Singlet (s) | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display 10 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the aromaticity of the rings.

Chloromethyl Carbon (-CH₂Cl): This sp³-hybridized carbon, bonded to an electronegative chlorine, is expected to resonate in the range of 40-45 ppm.

Oxazole Ring Carbons: The three sp² carbons of the oxazole ring are predicted to appear between 125 ppm and 162 ppm. The C2 carbon, bonded to nitrogen and the phenyl ring, would be the most downfield, followed by C4 and C5.

3-Chlorophenyl Ring Carbons: The six aromatic carbons will have signals in the typical 125-140 ppm range. The carbon bearing the chlorine (C3') and the carbon attached to the oxazole ring (C1') will be deshielded.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 40 - 45 |

| C-5 (Oxazole) | 125 - 128 |

| C-4 (Oxazole) | 140 - 143 |

| C-2 (Oxazole) | 160 - 162 |

| C-5' (Aromatic) | 125 - 127 |

| C-2' (Aromatic) | 127 - 129 |

| C-6' (Aromatic) | 129 - 131 |

| C-4' (Aromatic) | 130 - 132 |

| C-1' (Aromatic) | 132 - 134 |

| C-3' (Aromatic) | 134 - 136 |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily show correlations between the adjacent protons on the 3-chlorophenyl ring, confirming their relative positions (e.g., H-4' with H-5', and H-5' with H-6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals listed in the tables above (e.g., the -CH₂Cl proton signal at ~4.8 ppm would correlate with the carbon signal at ~42 ppm).

The chloromethyl protons (-CH₂) correlating to the oxazole carbons C-4 and C-5.

The oxazole proton (H-5) correlating to oxazole carbons C-4 and C-2.

The aromatic protons H-2' and H-6' correlating to the oxazole carbon C-2, which firmly connects the phenyl ring to the heterocyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the chloromethyl protons and the oxazole H-5 proton, confirming their spatial proximity on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the molecule's vibrational modes.

The IR and Raman spectra of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole would exhibit characteristic bands confirming the presence of its key functional groups.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Type |

| Aromatic C-H | C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | IR, Raman |

| Oxazole C=N | C=N stretch | 1650 - 1630 | IR |

| Aromatic/Oxazole C=C | C=C stretch | 1600 - 1450 | IR, Raman |

| Oxazole C-O-C | C-O stretch | 1100 - 1050 | IR |

| Aromatic C-Cl | C-Cl stretch | 800 - 750 | IR |

| Aliphatic C-Cl | C-Cl stretch | 750 - 700 | IR |

The C=N and C=C stretching vibrations of the oxazole and phenyl rings would appear in the 1650-1450 cm⁻¹ region. The C-Cl stretches for the aromatic and aliphatic chlorides would be found at lower wavenumbers (below 800 cm⁻¹). researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the chloromethyl group would appear just below 3000 cm⁻¹. vscht.czpressbooks.pub

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, with a molecular formula of C₁₀H₇Cl₂NO, HRMS can confirm this composition with high accuracy.

A key feature in the mass spectrum would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion peak (M). There will be a peak for the molecule containing two ³⁵Cl atoms (M), a peak for the molecule with one ³⁵Cl and one ³⁷Cl (M+2), and a smaller peak for the molecule with two ³⁷Cl atoms (M+4). The expected intensity ratio of these peaks is approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Predicted HRMS Data for C₁₀H₇Cl₂NO

| Ion/Adduct | Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ (with 2 x ³⁵Cl) | [C₁₀H₇³⁵Cl₂NO]⁺ | 226.9899 |

| [M+2]⁺ (with ¹³C, ³⁵Cl, ³⁷Cl) | [C₉¹³CH₇³⁵Cl₂NO]⁺ or [C₁₀H₇³⁵Cl³⁷ClNO]⁺ | 228.9870 |

| [M+H]⁺ | [C₁₀H₈³⁵Cl₂NO]⁺ | 227.9977 |

| [M+Na]⁺ | [C₁₀H₇³⁵Cl₂NONa]⁺ | 249.9797 |

Exact Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. While comprehensive experimental data on the exact mass and fragmentation pattern for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is not widely available in published literature, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₇Cl₂NO.

The analysis of the fragmentation pattern, typically achieved through techniques like tandem mass spectrometry (MS/MS), would provide valuable information about the compound's structure and stability. A hypothetical fragmentation analysis would likely involve the initial ionization of the molecule, followed by the cleavage of its weakest bonds. Potential fragmentation pathways could include the loss of the chloromethyl group, cleavage of the oxazole ring, or fragmentation of the chlorophenyl moiety.

A detailed experimental study would be required to establish the definitive fragmentation pattern and relative abundance of the resulting ions. Such a study would produce a data table similar to the hypothetical one below.

Hypothetical Fragmentation Data for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

| Fragment Ion | Proposed Structure/Loss | m/z (Observed) |

|---|---|---|

| [M+H]⁺ | Intact Molecule (Protonated) | --- |

| [M-CH₂Cl]⁺ | Loss of chloromethyl group | --- |

| [C₇H₄Cl]⁺ | Chlorophenyl cation | --- |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest literature surveys, a complete single-crystal X-ray diffraction study for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole has not been publicly reported. Therefore, the specific details regarding its crystal packing, intermolecular interactions, and precise molecular geometry are not available. A crystallographic analysis would be necessary to provide the following insights.

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole would be arranged in the solid state. This arrangement is governed by various non-covalent intermolecular interactions, which dictate the crystal's stability and physical properties.

Given the molecular structure, one could anticipate the presence of several types of interactions:

Halogen Bonding: Interactions involving the chlorine atoms.

π-π Stacking: Interactions between the aromatic chlorophenyl and oxazole rings.

van der Waals Forces: General attractive forces between molecules.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsional angles within the 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole molecule. This data provides a definitive confirmation of the molecular connectivity and its preferred conformation in the solid state.

The resulting data would be presented in detailed tables, as exemplified by the hypothetical data tables below.

Hypothetical Selected Bond Lengths for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

| Bond | Length (Å) |

|---|---|

| C-Cl (chloromethyl) | --- |

| C-Cl (chlorophenyl) | --- |

| C-O (oxazole) | --- |

| C=N (oxazole) | --- |

Hypothetical Selected Bond Angles for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

| Atoms | Angle (°) |

|---|---|

| O-C-N (oxazole) | --- |

| C-C-Cl (chloromethyl) | --- |

Hypothetical Selected Torsional Angles for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole

| Atoms | Angle (°) |

|---|---|

| C(oxazole)-C(phenyl)-C-C | --- |

Chemical Reactivity and Transformative Potential of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Oxazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The C4-chloromethyl group is an electrophilic site that readily participates in nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The high reactivity stems from the ability of the adjacent oxazole (B20620) ring to stabilize the transition state of the substitution reaction.

The chlorine atom of the chloromethyl moiety serves as an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This allows for the straightforward conversion of the chloromethyl group into various other functionalities.

Alcohols: Treatment with hydroxide (B78521) sources or reaction with alkoxides followed by ether cleavage can yield the corresponding alcohol, (2-(3-chlorophenyl)-1,3-oxazol-4-yl)methanol. These alcohol derivatives are valuable intermediates for further transformations, such as esterification or oxidation.

Amines: The chloromethyl group reacts readily with primary and secondary amines to produce the corresponding secondary and tertiary amine derivatives, respectively. smolecule.com This reaction is a common strategy for incorporating the oxazolyl motif into pharmacologically relevant amine scaffolds. nih.gov The reaction proceeds efficiently with a variety of aliphatic and aromatic amines.

Thioethers: Sulfur-based nucleophiles, such as thiols or thiolate anions, readily displace the chloride to form thioethers (sulfides). smolecule.com This transformation is efficient and provides access to compounds that can be further modified at the sulfur atom, for instance, by oxidation to sulfoxides or sulfones.

Nitriles: The introduction of a cyano group to form (2-(3-chlorophenyl)-1,3-oxazol-4-yl)acetonitrile can be achieved through reaction with cyanide salts, such as sodium or potassium cyanide. This conversion is a valuable C-C bond-forming reaction, as the resulting nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in other synthetic elaborations.

| Nucleophile (Nu) | Reagent Example | Product Functional Group |

| Hydroxide (OH⁻) | Sodium Hydroxide | Alcohol |

| Amine (R₂NH) | Dimethylamine | Tertiary Amine |

| Thiolate (RS⁻) | Sodium thiomethoxide | Thioether |

| Cyanide (CN⁻) | Potassium Cyanide | Nitrile |

Beyond heteroatom nucleophiles, the chloromethyl group is an effective electrophile for alkylation reactions with carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds. This is particularly effective with stabilized carbanions, such as those derived from malonic esters or β-ketoesters. For instance, reaction with diethyl malonate in the presence of a base generates a C-alkylated product, extending the carbon chain at the C4-position of the oxazole ring. This strategy is a key step in the synthesis of more complex molecules where the oxazole serves as a core scaffold.

Radical Reactions and Reductive Transformations of the Chloromethyl Moiety

The chloromethyl group can also undergo transformations via radical pathways or reduction, offering alternative methods for its functionalization or removal.

Reductive dehalogenation provides a method to convert the 4-(chloromethyl) group into a 4-methyl group, effectively removing the reactive chlorine handle. This transformation can be accomplished through several standard synthetic methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This process, known as hydrogenolysis, is a common and efficient way to cleave carbon-halogen bonds, particularly benzylic-type halides.

Dissolving Metal Reduction: Systems like zinc dust in acetic acid (Zn/AcOH) can be used to effect the reduction. researchgate.net This method provides a milder alternative to catalytic hydrogenation for substrates that may contain other reducible functional groups.

Hydride Reagents: While less common for simple dehalogenation, powerful hydride donors can also achieve this reduction.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with a distinct pattern of reactivity. It is considered a π-electron-excessive system, but the presence of the electronegative nitrogen atom significantly influences the electron distribution, making the C2 position electron-deficient and susceptible to nucleophilic attack. chempedia.info Conversely, electrophilic substitution on the oxazole ring itself is generally difficult but, when it occurs, preferentially takes place at the electron-rich C5 position. chempedia.infopharmaguideline.com

Electrophilic aromatic substitution on the 2-(3-chlorophenyl) ring of the title compound is governed by the combined electronic and steric effects of both the chloro substituent and the 1,3-oxazol-2-yl group.

Directing Effects: The chlorine atom at the meta position of the phenyl ring is a deactivating but ortho, para-directing substituent. libretexts.org Therefore, it directs incoming electrophiles to the C2, C4, and C6 positions of the phenyl ring.

Influence of the Oxazole Ring: The 1,3-oxazol-2-yl group attached to the phenyl ring also exerts a strong electronic influence. Due to the electronegativity of its nitrogen and oxygen atoms, the oxazole ring acts as an electron-withdrawing group, primarily through the inductive effect. This effect further deactivates the phenyl ring towards electrophilic attack, making substitution reactions more difficult compared to benzene (B151609).

Metalation and Cross-Coupling Reactions at the Oxazole Core

The oxazole ring is amenable to functionalization through metalation followed by cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netbohrium.com The regioselectivity of metalation is a key consideration. Generally, deprotonation of the oxazole ring occurs at the most acidic proton. For the parent oxazole, the C2 position is the most electron-deficient and is typically the first site of attack by strong bases like organolithium reagents. pharmaguideline.comwikipedia.org

In the case of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, the C2 position is already substituted. Therefore, metalation would likely occur at the C5 position, the other available ring carbon. This regioselective metalation generates an organometallic intermediate that can be trapped with various electrophiles or engaged in transition-metal-catalyzed cross-coupling reactions. nih.gov

Common cross-coupling reactions applicable to the oxazole scaffold include Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. tandfonline.comresearchgate.netsci-hub.se These reactions typically involve a palladium or nickel catalyst and allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups at the C5 position, significantly expanding the molecular diversity accessible from the parent compound. researchgate.net Direct C-H activation/arylation is another modern approach that avoids the pre-functionalization step of metalation, offering a more atom-economical route to biaryl oxazole derivatives. nih.govorganic-chemistry.org

Table 1: Potential Cross-Coupling Reactions at the C5-Position of the Oxazole Core

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | 5-Halo-oxazole + Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (sp²) |

| Stille | 5-Halo-oxazole + Organostannane reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C (sp²) |

| Negishi | 5-Halo-oxazole + Organozinc reagent | Pd or Ni catalyst | C-C (sp²) |

| Sonogashira | 5-Halo-oxazole + Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-C (sp) |

| Direct C-H Arylation | Oxazole + Aryl halide | Pd catalyst + Ligand + Base | C-C (sp²) |

Ring-Opening and Rearrangement Pathways of the Oxazole Heterocycle

Despite its aromatic character, the oxazole ring is susceptible to ring-opening under various conditions, reflecting its relatively low resonance energy compared to benzene. clockss.org This reactivity can be harnessed for synthetic transformations, allowing the oxazole to serve as a precursor to other molecular structures. researchgate.net

One of the most well-documented ring-opening pathways involves the treatment of oxazoles with strong bases. For instance, metalation at the C2 position can lead to an equilibrium with an open-chain isonitrile enolate, which can be trapped, leading to cleavage of the heterocycle. pharmaguideline.comnih.gov While the C2 position in 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is substituted, strong nucleophilic attack at this position could potentially initiate a similar ring-cleavage cascade.

Oxidative cleavage is another pathway for ring-opening. Reagents like ozone or potassium permanganate (B83412) can break open the oxazole ring. pharmaguideline.com The oxazole ring can also participate as a diene in Diels-Alder reactions, particularly when substituted with electron-withdrawing groups. The resulting bicyclic adducts are often unstable and can undergo subsequent reactions, including ring-opening, to form pyridine (B92270) or furan (B31954) derivatives. pharmaguideline.comwikipedia.orgtandfonline.com

Thermal rearrangements are also known for oxazoles. The Cornforth rearrangement, for example, involves the thermal isomerization of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org While not directly applicable to the title compound, it illustrates the potential for skeletal rearrangements within the oxazole system under specific conditions.

Table 2: Conditions Leading to Oxazole Ring-Opening or Rearrangement

| Condition/Reagent | Type of Transformation | Potential Products |

| Strong Base (e.g., n-BuLi) | Ring Cleavage | Isonitrile intermediates |

| Oxidizing Agents (e.g., O₃, KMnO₄) | Oxidative Cleavage | Open-chain products |

| Diels-Alder Reaction | Cycloaddition/Rearrangement | Pyridine or Furan derivatives |

| Nucleophiles (e.g., NH₃/formamide) | Nucleophilic Ring Opening | Imidazoles |

| Thermal Conditions | Rearrangement (e.g., Cornforth) | Isomeric oxazoles |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole is crucial for controlling reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this exact molecule are not extensively documented, general principles from oxazole chemistry provide significant insight.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and activation energies. For oxazole reactions, techniques such as flash photolysis-resonance fluorescence have been used to study the kinetics of reactions with radicals under atmospheric conditions. rsc.org Such studies have revealed that OH radical attack on the oxazole ring proceeds rapidly, often with a negative activation energy, suggesting the formation of a pre-reactive complex. rsc.org

Reaction profiling, using methods like in-situ NMR or chromatography, can monitor the concentration of reactants, intermediates, and products over time. This data is invaluable for optimizing reaction conditions (e.g., temperature, concentration, catalyst loading) and for building a comprehensive picture of the reaction pathway. For the cross-coupling or ring-opening reactions of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, such profiling could elucidate the rate-determining step and identify any induction periods or catalyst deactivation processes.

Table 3: Conceptual Kinetic Parameters for Oxazole Reactions

| Reaction Type | Method | Key Parameters Measured | Typical Findings |

| Radical Addition | Flash Photolysis | Rate Constant (k), Temperature Dependence | Fast reaction rates, negative activation energy possible rsc.org |

| Cross-Coupling | In-situ Spectroscopy (NMR, IR) | Reactant/Product Concentration vs. Time | Determination of reaction order, catalyst turnover frequency |

| Ring Opening | Stopped-Flow Spectroscopy | Rate of Intermediate Formation/Decay | Elucidation of multi-step mechanisms |

The direct observation or trapping of reactive intermediates is a cornerstone of mechanistic investigation. In oxazole chemistry, a variety of transient species have been proposed and, in some cases, identified.

Pre-reactive Complexes and Adducts: In electrophilic or radical addition reactions, weakly bound pre-reactive complexes between the oxazole and the reactant can form before the main reaction occurs. rsc.org Subsequent attack can lead to energized adducts. rsc.org

Organometallic Intermediates: In metalation and cross-coupling reactions, lithiated or zincated oxazole species are key intermediates. nih.gov The catalytic cycle of cross-coupling reactions involves various organopalladium or -nickel species.

Diradical Intermediates: Spectroscopic studies on the bond-breaking and ring-opening of oxazole have provided evidence for transient diradical intermediates. rsc.org

Zwitterionic Intermediates: In reactions with certain dienophiles, the formation of zwitterionic intermediates resulting from nucleophilic attack of the oxazole has been suggested. clockss.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction potential energy surfaces. These calculations can model the structures and energies of transition states, providing a theoretical framework for understanding reaction barriers and selectivity. rsc.org For instance, DFT calculations can help predict whether metalation is more favorable at C2 or C5 and can model the transition states in the oxidative addition and reductive elimination steps of a cross-coupling cycle.

Table 4: Common Intermediates in Oxazole Chemistry and Methods of Identification

| Intermediate Type | Associated Reaction | Method of Identification/Investigation |

| Organometallic Species | Metalation, Cross-Coupling | Low-temperature NMR, Trapping experiments |

| Radical Adducts | Radical Reactions | Electron Paramagnetic Resonance (EPR) Spectroscopy |

| Diradicals | Photochemical Ring Opening | Anion Photodetachment Spectroscopy rsc.org |

| Transition States | All Reactions | Computational Modeling (e.g., DFT) rsc.org |

| Isonitrile Enolates | Base-induced Ring Opening | Trapping with silylating agents wikipedia.org |

Theoretical and Computational Investigations of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Oxazole

Electronic Structure and Molecular Geometry Analysis

The analysis of a molecule's electronic structure and geometry is fundamental to understanding its stability and properties. Computational methods, particularly Density Functional Theory (DFT), are widely employed for this purpose, providing a detailed picture of the molecule's three-dimensional shape and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For organic molecules like oxazole (B20620) derivatives, DFT calculations are frequently performed to determine the optimized molecular geometry in the ground state. irjweb.com A common approach involves using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, combined with a basis set like 6-311++G(d,p). irjweb.comjournalijcar.org This level of theory has proven effective in predicting structural parameters that are in good agreement with experimental data, such as those obtained from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for Oxazole Derivatives Note: This table presents typical data obtained for related oxazole compounds, as specific values for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole are not available in the cited literature. The data illustrates the type of information generated from DFT calculations.

| Parameter | Description | Typical Calculated Value Range |

| Bond Lengths | C-N in oxazole ring | 1.31 - 1.38 Å |

| C=N in oxazole ring | 1.31 - 1.37 Å | |

| C-O in oxazole ring | 1.35 - 1.39 Å | |

| Bond Angles | O-C-N in oxazole ring | 107° - 115° |

| C-N-C in oxazole ring | 105° - 110° | |

| Dihedral Angles | Phenyl ring vs. Oxazole ring | 15° - 65° |

This interactive table is based on data patterns observed in computational studies of various substituted oxazole and isoxazole (B147169) compounds. irjweb.comnih.gov

Most organic molecules are not rigid and can exist in various spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations, known as energy minima, on the potential energy surface (PES). ekb.eg This is achieved by systematically rotating specific bonds and calculating the energy of the resulting structure at each step. core.ac.uk

For a molecule like 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, key rotational axes would include the bond connecting the phenyl group to the oxazole ring and the bond connecting the chloromethyl group. By performing a PES scan, researchers can identify conformers that correspond to true energy minima, which are confirmed by ensuring all calculated vibrational frequencies are positive. ekb.eg The relative energies of these conformers indicate their population at a given temperature. In some cases, multiple stable conformers may exist with only small energy differences between them. core.ac.uk

Reactivity Predictions and Mechanistic Modeling

Computational methods are invaluable for predicting how and where a molecule is likely to react. By analyzing the molecule's electronic properties, one can identify reactive sites and model potential reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comacadpubl.eu

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. mdpi.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. irjweb.comacadpubl.eu A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. journalijcar.orgacadpubl.eu Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to be reactive. irjweb.com

By visualizing the spatial distribution of the HOMO and LUMO, one can identify the specific atoms or regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. acadpubl.eu For example, in many heterocyclic systems, the HOMO is often distributed over the electron-rich rings, while the LUMO may be localized on specific atoms or bonds that can accept electron density. acadpubl.eu This analysis helps predict the regioselectivity of chemical reactions.

Table 2: Representative Frontier Orbital Energies for Heterocyclic Compounds Note: This table contains example data from computational studies on related heterocyclic compounds to illustrate the typical values obtained from FMO analysis.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Imidazole | -5.28 | -1.27 | 4.01 |

| Oxazole Derivative | -5.65 | -0.81 | 4.84 |

| Substituted Pyrimidine | -6.91 | -1.90 | 5.01 |

This interactive table is compiled from data on various heterocyclic systems studied by DFT methods. irjweb.comacadpubl.euscirp.org

Beyond predicting reactive sites, computational chemistry can be used to model the entire course of a chemical reaction. nih.gov This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

By calculating the structures and energies of reactants, products, and transition states, chemists can elucidate detailed reaction mechanisms. This approach can be used to compare different possible pathways for a given transformation, predicting which one is energetically more favorable. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, this could involve modeling nucleophilic substitution reactions at the chloromethyl group or electrophilic aromatic substitution on the phenyl ring.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is extremely useful for interpreting experimental spectra and confirming molecular structures. journalijcar.org DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities can be compared with experimental data to assign specific vibrational modes to observed spectral bands. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical predictions can aid in the assignment of complex NMR spectra and help in the structural elucidation of newly synthesized compounds. Furthermore, electronic properties such as UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states. jmaterenvironsci.com These calculations provide insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. jmaterenvironsci.com

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for these calculations.

For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, theoretical chemical shifts can be calculated by first optimizing the molecular geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). Subsequent GIAO calculations at the same level of theory yield the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electronegative chlorine and nitrogen atoms, along with the aromatic rings, create distinct electronic environments for the various hydrogen and carbon atoms in the molecule. For instance, the proton of the oxazole ring (H-5) is expected to have a chemical shift characteristic of electron-deficient heterocyclic systems. The protons of the chlorophenyl ring will exhibit splitting patterns and chemical shifts determined by the meta-position of the chlorine atom, while the chloromethyl protons will appear as a singlet in a region typical for alkyl halides. In the ¹³C spectrum, the carbon atoms of the oxazole ring are predicted to resonate at distinct downfield positions, with C-2 being the most deshielded due to its attachment to both a nitrogen and an oxygen atom, as well as the chlorophenyl group. mdpi.com

The table below presents the theoretically predicted ¹H and ¹³C NMR chemical shifts for 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, based on computational studies of analogous 2,4-disubstituted oxazole derivatives. biointerfaceresearch.comnih.gov

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||

|---|---|---|---|

| Atom Position | Chemical Shift (δ, ppm) | Atom Position | Chemical Shift (δ, ppm) |

| Oxazole H-5 | ~7.8 - 8.2 | Oxazole C-2 | ~160 - 163 |

| Chlorophenyl H-2', H-4', H-5', H-6' | ~7.4 - 8.0 | Oxazole C-4 | ~135 - 138 |

| Chloromethyl -CH₂Cl | ~4.7 - 5.0 | Oxazole C-5 | ~128 - 132 |

| Chlorophenyl C-1' | ~129 - 131 | ||

| Chlorophenyl C-3' | ~134 - 136 | ||

| Chlorophenyl C-2', C-4', C-5', C-6' | ~125 - 133 | ||

| Chloromethyl -CH₂Cl | ~40 - 44 |

Vibrational Frequency Calculations for IR and Raman Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in simulating these spectra, aiding in the assignment of experimental bands. arxiv.orgnih.gov

The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by frequency calculations. These calculations produce a set of harmonic vibrational frequencies and their corresponding intensities. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed wavenumbers are typically scaled by an empirical factor to improve agreement with experimental data. elsevierpure.com

For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, key vibrational modes can be predicted based on its functional groups. These include stretching vibrations of the oxazole ring (C=N, C=C, C-O), vibrations of the chlorophenyl ring, and modes associated with the chloromethyl group. elsevierpure.comresearchgate.net Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational bands to specific internal coordinates. elsevierpure.com

The following table summarizes the predicted key vibrational frequencies for the title compound, based on DFT calculations performed on similar chlorophenyl-substituted heterocyclic molecules. elsevierpure.comresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch (Phenyl) | 3100 - 3050 | Medium / Strong |

| Aliphatic C-H Stretch (-CH₂) | 3000 - 2950 | Medium / Medium |

| Oxazole C=N Stretch | 1610 - 1580 | Strong / Medium |

| Aromatic C=C Stretch (Phenyl) | 1580 - 1450 | Strong / Strong |

| -CH₂ Scissoring | 1450 - 1420 | Medium / Weak |

| Oxazole Ring Stretch (C-O, C-C) | 1280 - 1050 | Strong / Medium |

| C-Cl Stretch (Aromatic) | 1100 - 1070 | Strong / Medium |

| C-Cl Stretch (Aliphatic) | 750 - 700 | Strong / Strong |

Intermolecular Interactions and Self-Assembly Propensities (non-biological focus)

The solid-state architecture and physical properties of molecular crystals are governed by a complex interplay of intermolecular interactions. For 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, several types of non-covalent interactions are expected to dictate its crystal packing, including hydrogen bonds, halogen bonds, and π-stacking. Computational tools like Hirshfeld surface analysis and energy framework calculations can be used to visualize and quantify these interactions. tandfonline.com

Hydrogen Bonding and Halogen Bonding Interactions

While lacking traditional hydrogen bond donors (like O-H or N-H), 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole can participate in weak C-H···N and C-H···O hydrogen bonds, where the nitrogen and oxygen atoms of the oxazole ring act as acceptors.

More significantly, the presence of two chlorine atoms allows for the formation of halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org In the crystal lattice of the title compound, several types of halogen bonds are plausible:

C-Cl···N/O: The chlorine atoms (particularly the one on the electron-withdrawing phenyl ring) can interact with the nitrogen or oxygen lone pairs of the oxazole ring of an adjacent molecule. mdpi.com

C-Cl···Cl: Type I (geometry-based) and Type II (σ-hole driven) chlorine-chlorine interactions can link molecules. researchgate.netresearchgate.net

C-Cl···π: The electrophilic tip of a chlorine atom can interact with the electron-rich π-system of the chlorophenyl or oxazole ring of a neighboring molecule. researchgate.netnih.gov

These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C-Cl | N (oxazole) | ~3.0 - 3.4 | ~160 - 175 |

| Halogen Bond | C-Cl | π-system (phenyl) | ~3.3 - 3.7 | ~160 - 175 |

| Weak Hydrogen Bond | C-H | N (oxazole) | ~2.5 - 2.8 (H···N) | >130 |

| Weak Hydrogen Bond | C-H | O (oxazole) | ~2.4 - 2.7 (H···O) | >130 |

π-Stacking Interactions

The planar aromatic systems of the 3-chlorophenyl and 1,3-oxazole rings are prone to engaging in π-stacking interactions, which are crucial in stabilizing the crystal structure of many aromatic compounds. mdpi.com These interactions arise from a combination of electrostatic, dispersion, and induction forces. In the solid state of 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole, two primary modes of π-stacking are anticipated:

Parallel-displaced: Where the aromatic rings of adjacent molecules are parallel but offset from one another. This is the most common and energetically favorable arrangement.

Face-to-face: A less common arrangement where rings are stacked directly on top of each other.

Computational studies on similar 2-phenyl-oxadiazole and other heterocyclic systems have shown that these interactions are characterized by specific geometric parameters. nih.govnih.gov The centroid-to-centroid distance between stacked rings is typically in the range of 3.4 to 3.8 Å. nih.govresearchgate.net The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the nature of these π-π interactions by modifying the quadrupole moment of the ring, potentially leading to stronger, more specific packing arrangements.

| Interaction Parameter | Description | Typical Value |

|---|---|---|

| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting aromatic rings. | 3.4 - 3.8 Å |

| Interplanar Angle | The angle between the planes of the two interacting rings. | 0 - 10° |

| Slip Angle | The angle between the centroid-to-centroid vector and the normal to the ring plane. | 15 - 30° |

Advanced Applications of 4 Chloromethyl 2 3 Chlorophenyl 1,3 Oxazole As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Organic Architectures

The structural attributes of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole make it an ideal starting point for constructing intricate organic molecules. The reactive chloromethyl moiety serves as a key functional handle for introducing diverse substituents or for linking the oxazole (B20620) core to other molecular fragments, facilitating the assembly of complex architectures.

The primary role of 4-(chloromethyl)-2-(3-chlorophenyl)-1,3-oxazole as a synthetic precursor stems from the high reactivity of the chloromethyl group in nucleophilic substitution reactions. This functionality allows for the facile introduction of a variety of atoms and molecular groups, leading to the formation of more complex, advanced heterocyclic systems. The C-Cl bond in the chloromethyl group is readily displaced by a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur.